molecular formula C16H14N4O2S B5986683 4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL

4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL

Cat. No.: B5986683
M. Wt: 326.4 g/mol
InChI Key: LIQIPDSYXIFNGO-RQZCQDPDSA-N
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Description

4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL is a complex organic compound that features a triazole ring, a mercapto group, and a benzenediol moiety

Properties

IUPAC Name

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-2-4-11(5-3-10)15-18-19-16(23)20(15)17-9-12-6-7-13(21)8-14(12)22/h2-9,21-22H,1H3,(H,19,23)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQIPDSYXIFNGO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Mercapto Group: This step might involve thiolation reactions using thiolating agents like thiourea or thioglycolic acid.

    Attachment to the Benzenediol Moiety: This could be done through coupling reactions, possibly using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Batch or Continuous Flow Processes: Depending on the desired scale of production.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the mercapto group, forming disulfides or sulfoxides.

    Reduction: Reduction reactions could target the triazole ring or other functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium, copper, or other transition metals for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science:

Biology and Medicine

    Drug Development: The compound might be investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors.

    Biological Probes: Used in research to study biological processes at the molecular level.

Industry

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with desirable properties.

Mechanism of Action

The mechanism by which 4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL exerts its effects would depend on its specific application. For example:

    Enzyme Inhibition: If used as a drug, it might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(((3-MERCAPTO-5-(PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL: A similar compound lacking the methyl group.

    4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,4-BENZENEDIOL: A compound with a different position of the hydroxyl groups on the benzene ring.

Uniqueness

The presence of the methyl group and the specific arrangement of functional groups in 4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL might confer unique properties, such as enhanced reactivity or specificity in biological systems.

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